molecular formula C18H19NO3S B6484121 N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4'-methyl-[1,1'-biphenyl]-4-carboxamide CAS No. 2549133-33-5

N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4'-methyl-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B6484121
CAS No.: 2549133-33-5
M. Wt: 329.4 g/mol
InChI Key: WUHMBJUWJQZVMU-QLKAYGNNSA-N
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Description

N-[(2E)-3-Methanesulfonylprop-2-en-1-yl]-4'-methyl-[1,1'-biphenyl]-4-carboxamide is a synthetic small molecule characterized by a biphenyl-4-carboxamide core substituted with a 4′-methyl group and a (2E)-3-methanesulfonylpropenyl side chain.

Properties

IUPAC Name

4-(4-methylphenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c1-14-4-6-15(7-5-14)16-8-10-17(11-9-16)18(20)19-12-3-13-23(2,21)22/h3-11,13H,12H2,1-2H3,(H,19,20)/b13-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHMBJUWJQZVMU-QLKAYGNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC=CS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC/C=C/S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its methanesulfonylpropenyl substituent. Key analogues and their differentiating features are summarized below:

Compound Name Key Substituents Biological Target/Activity Reference
N-[(2E)-3-Methanesulfonylprop-2-en-1-yl]-4'-methyl-[1,1'-biphenyl]-4-carboxamide 4′-Methyl biphenyl; (2E)-3-methanesulfonylpropenyl Unknown (structural similarity suggests potential enzyme/receptor modulation) N/A
N-(4-Sulfamoylbenzyl)biphenyl-4-carboxamide (Compound 3) 4-Sulfamoylbenzyl group Antifungal (fungistatic against Candida spp., MIC = 1,000 µg/mL)
AS1928370 2-[(2-Methylpyrrolidin-1-yl)methyl]biphenyl-4-carboxamide TRPV1 antagonist (pain management; induces hyperthermia in preclinical models)
N-([1,1'-Biphenyl]-4-yl)-1-((3-hydroxypyridin-2-yl)methyl)piperidine-4-carboxamide Piperidine-4-carboxamide; 3-hydroxypyridin-2-ylmethyl Undisclosed (GPCR or kinase modulation hypothesized)
N-[(E)-1-{[(1,1-Dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(2-fluorophenyl)vinyl]-4-methylbenzamide 1,1-Dioxidotetrahydrothiophene; 2-fluorophenylvinyl Unknown (potential protease or kinase inhibition due to fluorophenyl and dioxothiolan)
Key Observations:
  • Sulfonamide vs. Methanesulfonyl Groups : The sulfamoyl group in Compound 3 enhances antifungal activity but lacks the α,β-unsaturated enamide present in the target compound, which may influence redox reactivity or covalent binding .
  • TRPV1 Antagonism : AS1928370 demonstrates that biphenyl carboxamides with alkylamine substituents (e.g., methylpyrrolidin) can target ion channels, suggesting the target compound’s methanesulfonylpropenyl group could be optimized for similar applications .
  • Fluorophenyl and Heterocyclic Modifications : Fluorine substitution (as in ) often improves metabolic stability and binding affinity, while heterocycles (e.g., piperidine in ) may enhance solubility .

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